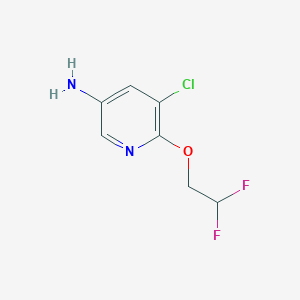
5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7ClF2N2O and a molecular weight of 208.59 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group at position 5, an amine group at position 3, and a difluoroethoxy group at position 6. It is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the difluoroethoxy and amine groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Scientific Research Applications
5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and difluoroethoxy groups can influence its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,2-difluoroethoxy)pyridine: Similar structure but lacks the amine group.
5-Chloro-3,6-difluoropyridin-2-amine: Similar structure with different substitution patterns.
Uniqueness
5-Chloro-6-(2,2-difluoroethoxy)pyridin-3-amine is unique due to the specific combination of chloro, difluoroethoxy, and amine groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H7ClF2N2O |
|---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
5-chloro-6-(2,2-difluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-5-1-4(11)2-12-7(5)13-3-6(9)10/h1-2,6H,3,11H2 |
InChI Key |
PJOMOOZCGUPUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)
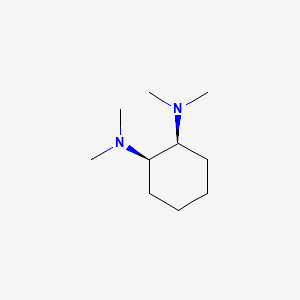
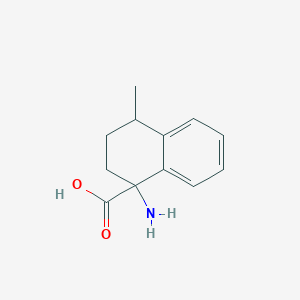
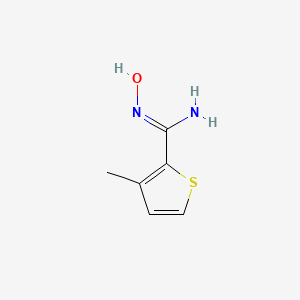
![tert-Butyl 2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B13316969.png)
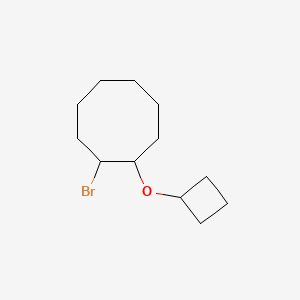


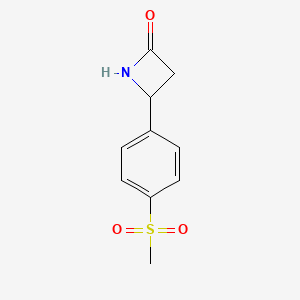
![3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13316991.png)
![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine](/img/structure/B13316993.png)
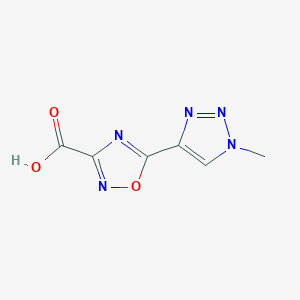
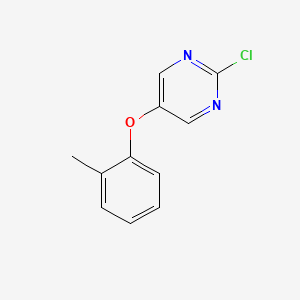
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)
